N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl ethylamine, undergoes bromination to introduce a bromo group at the ortho position.
Cyclization: The brominated compound is then subjected to cyclization using cyclohexanone in the presence of a strong base, such as potassium tert-butoxide, to form the cyclohexanamine core.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace the methoxy group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxyphenethylamine or 4-methoxyphenylethanol.
Substitution: 4-Bromo-4-methoxyphenethylamine or 4-alkyl-4-methoxyphenethylamine.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and pain management.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating neurotransmitter activity and influencing physiological responses.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine is similar to other phenethylamine derivatives, such as:
N-(4-methoxyphenyl)acetamide: This compound differs in its acetyl group, which affects its reactivity and biological activity.
4-Methoxyphenethylamine: This compound lacks the cyclohexanamine core, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to its cyclohexanamine core, which provides distinct chemical and biological properties compared to other phenethylamine derivatives.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-17-15-9-7-13(8-10-15)11-12-16-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYPDJEKVUQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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